Product packaging for {2-[(Pyridazin-3-yl)oxy]phenyl}methanol(Cat. No.:CAS No. 65271-83-2)

{2-[(Pyridazin-3-yl)oxy]phenyl}methanol

Cat. No.: B15216871
CAS No.: 65271-83-2
M. Wt: 202.21 g/mol
InChI Key: VWXBBQLBQWIPLK-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) Core in Heterocyclic Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a prominent pharmacophore in drug discovery. wikipedia.orgchemeurope.com Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, make it a versatile building block. fiveable.me The nitrogen atoms can act as hydrogen bond acceptors, influencing the molecule's interaction with biological targets. fiveable.me Furthermore, the pyridazine structure is found in a number of herbicides and several approved pharmaceutical drugs, highlighting its importance in agrochemicals and medicine. wikipedia.orgchemeurope.com

The fundamental properties of the parent pyridazine molecule are summarized in the table below.

PropertyValue
Molecular Formula C₄H₄N₂
Molar Mass 80.09 g/mol
Appearance Colorless liquid
Boiling Point 208 °C
Melting Point -8 °C
Data sourced from various chemical databases. wikipedia.orgchemeurope.comnih.govguidechem.com

Importance of Aryl Ether Linkages in Complex Molecular Architectures

Aryl ether linkages (C-O-C bonds where at least one of the carbon atoms is part of an aromatic ring) are integral to the structure of many natural products and synthetic compounds with significant biological activity. researchgate.netnih.gov This linkage is particularly prevalent in lignin, a complex polymer found in the cell walls of plants. nih.govrsc.org In medicinal chemistry, the aryl ether motif is valued for its chemical stability and its ability to introduce conformational constraints in a molecule, which can be crucial for selective binding to a biological target. nih.gov The synthesis of aryl ethers is a well-established area of organic chemistry, with numerous methods developed for their efficient construction. organic-chemistry.org

Overview of the {2-[(Pyridazin-3-yl)oxy]phenyl}methanol Scaffold within Chemical Research Contexts

The synthesis of such a molecule would likely involve the coupling of a substituted pyridazine with a substituted phenylmethanol, employing standard etherification methodologies. organic-chemistry.org The resulting compound, featuring a pyridazinyl ether at the ortho position to a methanol (B129727) group on a benzene (B151609) ring, would possess a unique three-dimensional structure and electronic distribution. The juxtaposition of the electron-deficient pyridazine ring, the flexible aryl ether linkage, and the reactive hydroxymethyl group could impart interesting chemical and biological properties.

In the absence of direct experimental data, any discussion of the specific research applications or detailed findings for this compound would be purely speculative. Further research is required to synthesize and characterize this compound to determine its physical, chemical, and biological properties. Such studies would be essential to unlock its potential applications in fields like medicinal chemistry, materials science, or agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B15216871 {2-[(Pyridazin-3-yl)oxy]phenyl}methanol CAS No. 65271-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65271-83-2

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(2-pyridazin-3-yloxyphenyl)methanol

InChI

InChI=1S/C11H10N2O2/c14-8-9-4-1-2-5-10(9)15-11-6-3-7-12-13-11/h1-7,14H,8H2

InChI Key

VWXBBQLBQWIPLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=NN=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Pyridazin 3 Yl Oxy Phenyl Methanol

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement significantly influences its reactivity, making it electron-deficient and affecting its susceptibility to various chemical transformations.

Electrophilic and Nucleophilic Aromatic Substitution on Pyridazine

The pyridazine nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivates the ring towards attack by electrophiles. sphinxsai.comyoutube.com Electrophilic substitution, if it occurs, generally requires harsh reaction conditions and the presence of activating groups on the ring. sphinxsai.comresearchgate.net The carbon atoms in the pyridazine ring are electron-deficient, making them less favorable sites for electrophilic attack. youtube.com Consequently, electrophiles tend to react at the nitrogen atoms, which have lone pairs of electrons. youtube.com

In contrast, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. sphinxsai.comtaylorfrancis.com Nucleophilic aromatic substitution is a more common reaction pathway for pyridazines, particularly at the positions ortho and para to the nitrogen atoms (C-3, C-4, C-5, and C-6). sphinxsai.comstackexchange.com The presence of a good leaving group enhances the feasibility of these reactions. The stability of the intermediate anionic species, where the negative charge can be delocalized onto the electronegative nitrogen atoms, is a key factor driving nucleophilic substitution. stackexchange.com

Table 1: General Reactivity of the Pyridazine Ring
Reaction TypeReactivityPreferred Position of AttackGoverning Factors
Electrophilic Aromatic SubstitutionLowNitrogen atomsElectron-withdrawing nature of nitrogen atoms, deactivation of the carbon atoms.
Nucleophilic Aromatic SubstitutionHighPositions ortho and para to nitrogen atomsElectron-deficient ring, stability of the anionic intermediate.

Oxidation and Reduction Pathways of the Pyridazine Moiety

The pyridazine ring is relatively resistant to oxidation by common oxidizing agents due to its electron-deficient character. sphinxsai.com However, N-oxidation to form pyridazine N-oxides can be achieved using reagents like hydrogen peroxide or peracids. sphinxsai.comyoutube.com

Reduction of the pyridazine ring is more readily accomplished. Catalytic hydrogenation or reduction with agents like sodium in alcohol can lead to the saturation of the ring, forming dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. sphinxsai.comchemtube3d.com The adjacent nitrogen atoms can facilitate the cleavage of the N-N bond under certain reductive conditions. sphinxsai.com

Transformations Involving the Aryl Ether Bond

The aryl ether linkage in {2-[(Pyridazin-3-yl)oxy]phenyl}methanol is a significant functional group that can undergo specific chemical transformations, primarily cleavage and rearrangement reactions.

Cleavage Mechanisms of Aryl Ethers

The cleavage of aryl ethers typically requires strong reagents due to the stability of the C-O bond. wikipedia.org Acid-catalyzed cleavage is a common method, often employing strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The mechanism generally proceeds via protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack by the halide ion. The reaction can proceed through either an S\N1 or S\N2 pathway, depending on the structure of the groups attached to the ether oxygen. wikipedia.org In the case of an alkyl aryl ether, the cleavage typically yields a phenol (B47542) and an alkyl halide, as phenols are generally unreactive towards further substitution by the halide. libretexts.org

Alternative methods for aryl ether cleavage include reductive cleavage, for example, using sodium in liquid ammonia (B1221849) (Birch reduction), and catalytic hydrogenolysis over metal catalysts like palladium or nickel. acs.org The choice of method and the specific reaction conditions can influence the products and selectivity of the cleavage.

Reactions of the Phenylmethanol Group

The phenylmethanol group, also known as a benzylic alcohol, exhibits reactivity characteristic of primary alcohols but is also influenced by the adjacent phenyl ring.

Key reactions involving the phenylmethanol group include:

Oxidation : The primary alcohol can be oxidized to an aldehyde (benzaldehyde derivative) using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid (benzoic acid derivative) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. youtube.comgauthmath.com

Esterification : The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) to form esters. wikipedia.orglibretexts.org

Substitution : The hydroxyl group can be replaced by a halogen (e.g., using HBr or SOCl2) to form a benzyl (B1604629) halide derivative. gauthmath.com This reaction is facilitated by the stability of the intermediate benzylic carbocation.

Reduction : While the alcohol itself is not typically reduced further, the adjacent aromatic ring can be reduced under certain conditions, although this is generally a difficult transformation.

Table 2: Summary of Reactions of the Phenylmethanol Group
Reaction TypeReagent(s)Product(s)
Mild OxidationPyridinium chlorochromate (PCC)Aldehyde derivative
Strong OxidationPotassium permanganate (KMnO4), Chromic acidCarboxylic acid derivative
EsterificationCarboxylic acid, Acyl chloride, Acid anhydrideEster derivative
Substitution (Halogenation)HBr, SOCl2Benzyl halide derivative

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality in this compound is susceptible to oxidation to form the corresponding aldehyde and carboxylic acid. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from similar structures in the synthesis of pyridazinone-containing compounds. For instance, in the synthesis of related dihalophenylalkanoic acids, precursor alcohols are effectively oxidized. acs.org

Common oxidizing agents such as Jones reagent (a solution of chromium trioxide in sulfuric acid) and 2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) are employed for such transformations. acs.org The choice of reagent can allow for selective oxidation to either the aldehyde or the carboxylic acid. Milder conditions, often employing TEMPO, can favor the formation of the aldehyde, while stronger oxidizing agents like Jones reagent typically lead to the carboxylic acid.

Table 1: Oxidation of Related Alcohols in Pyridazinone Synthesis acs.org

Starting Alcohol Oxidizing Agent Product
Dihalo-substituted phenyl methanol (B129727) derivative Jones Reagent Corresponding dihalophenylalkanoic acid

The resulting aldehydes and carboxylic acids are valuable intermediates for further synthetic elaborations, such as the formation of imines, esters, and amides, thereby expanding the chemical space accessible from this compound.

Derivatization of the Hydroxyl Functionality (e.g., Etherification, Esterification)

The hydroxyl group of this compound is a prime site for derivatization through etherification and esterification reactions. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability.

Etherification: The formation of ethers can be achieved by reacting the alcohol with an alkyl halide or a sulfonate ester in the presence of a base. This Williamson ether synthesis is a general and versatile method. While no specific examples for this compound are reported, the general reactivity of benzylic alcohols suggests that this transformation would proceed readily.

Esterification: Esters can be prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a coupling agent. Similar to etherification, the esterification of the hydroxyl group in this compound is expected to be a straightforward transformation based on the known reactivity of benzylic alcohols.

In a related context, the derivatization of a pyridazinone nitrogen via methylation with iodomethane (B122720) in the presence of potassium carbonate has been reported. acs.org This demonstrates the feasibility of modifying the broader heterocyclic system, which, in conjunction with hydroxyl group derivatization, allows for extensive structural diversification.

Multi-Component Reactions and Annulations Involving the Compound

The pyridazine ring in this compound offers opportunities for participation in more complex transformations such as multi-component reactions (MCRs) and annulation reactions. These reactions are powerful tools in synthetic chemistry for the rapid construction of complex molecular architectures from simple starting materials.

Multi-Component Reactions: MCRs involve the combination of three or more reactants in a single synthetic operation to form a product that contains the essential parts of all the starting materials. While specific MCRs involving this compound have not been described, the pyridazine moiety can potentially act as a component in various known MCRs. For example, pyridazinones and phthalazinones have been synthesized via multi-component reactions, highlighting the utility of the pyridazine core in such convergent synthetic strategies. researchgate.netresearchgate.net

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing molecule. The pyridazine ring system can undergo annulation to form fused heterocyclic systems. For instance, rhodium-catalyzed double annulation of phenyl-1,2,4-oxadiazoles with diazo-dicarbonyl compounds has been used to construct pyran-fused isoquinolines, demonstrating a pathway where a heterocyclic compound directs the formation of new rings. mdpi.com Although not directly demonstrated for this compound, the presence of the pyridazine ring suggests its potential to participate in similar C-H activation and annulation cascades to build more complex, polycyclic structures.

Mechanistic Investigations of Key Reactions Involving 2 Pyridazin 3 Yl Oxy Phenyl Methanol

Elucidation of Reaction Pathways for Aryl Ether Formation

The formation of the aryl ether linkage in {2-[(Pyridazin-3-yl)oxy]phenyl}methanol is a critical step in its synthesis, typically achieved through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.

The most common pathway involves the reaction of a suitably activated pyridazine (B1198779) derivative, such as 3-chloropyridazine (B74176), with a nucleophilic partner, 2-(hydroxymethyl)phenol, in the presence of a base. The mechanism proceeds via the SNAr pathway. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring activates the C-3 position towards nucleophilic attack. The base, typically a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 2-(hydroxymethyl)phenol to form a more potent phenoxide nucleophile. This phenoxide then attacks the electron-deficient carbon atom of the pyridazine ring bearing the leaving group (e.g., a halide). This addition step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this intermediate. In the final step, the leaving group is expelled, and the aromaticity of the pyridazine ring is restored, yielding the desired aryl ether product.

Alternatively, transition metal-catalyzed methods, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions adapted for etherification, offer another route. The Ullmann reaction typically employs a copper catalyst. nih.gov The proposed mechanism, while not fully resolved, is thought to involve the formation of a copper(I) alkoxide from the alcohol and a copper(I) salt. Oxidative addition of the aryl halide to this complex, followed by reductive elimination, yields the aryl ether. google.com Palladium-catalyzed reactions follow a similar catalytic cycle, which can be broadly described as:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 3-chloropyridazine) to form a Pd(II) intermediate. google.com

Ligand Exchange/Deprotonation: The alcohol (2-(hydroxymethyl)phenol) coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium alkoxide complex. google.com

Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding this compound and regenerating the active Pd(0) catalyst. google.com

These catalyzed reactions are often milder and more versatile than traditional SNAr conditions. organic-chemistry.org

Studies on Pyridazine Ring Transformations

The pyridazine ring within this compound is a stable aromatic system, but it can participate in various transformations under specific conditions. These reactions are fundamental to the chemistry of pyridazine derivatives and can include cycloadditions and ring contractions.

One of the characteristic reactions of pyridazines is their participation in inverse electron-demand Diels-Alder (IEDDA) reactions. rsc.org In these reactions, the electron-deficient pyridazine ring acts as the diene, reacting with an electron-rich dienophile. The reaction typically proceeds with the elimination of molecular nitrogen (N₂) to form a new aromatic ring. For example, reaction with an alkyne could lead to a substituted benzene (B151609) derivative. The substituent at the 3-position, the aryloxy group, would influence the regioselectivity and rate of such cycloaddition reactions.

Pyridazine rings can also undergo rearrangement or ring contraction reactions, often acid-catalyzed. For instance, certain substituted pyridazinyl methanols have been observed to rearrange into pyrazoles. researchgate.net This transformation is proposed to proceed through a mechanism involving protonation of a ring nitrogen, followed by ring-opening to form a stabilized carbocation intermediate, which then cyclizes to form the more stable pyrazole (B372694) ring system. researchgate.net The stability of the carbocation intermediates is a key factor driving this rearrangement.

Furthermore, the nitrogen atoms in the pyridazine ring can be susceptible to oxidation or alkylation, leading to N-oxides or pyridazinium salts, respectively. These transformations alter the electronic properties of the ring, which can be exploited for further functionalization. organic-chemistry.org

Analysis of Benzylic Alcohol Reactivity Mechanisms

The benzylic alcohol moiety (–CH₂OH) in this compound is a key functional group that exhibits characteristic reactivity. Its position ortho to the aryl ether linkage allows for potential intramolecular interactions that can influence its chemical behavior. The primary reactions of this group are oxidation and substitution.

Oxidation: Benzylic alcohols are readily oxidized to the corresponding aldehydes or carboxylic acids. patsnap.com A common and selective method is the aerobic oxidation catalyzed by palladium complexes, such as Pd(OAc)₂/pyridine (B92270). The catalytic mechanism for this transformation has been studied in detail and involves several key steps: nih.gov

Adduct Formation: The alcohol substrate forms an adduct with the square-planar Pd(II) complex.

Alkoxide Formation: A proton-coupled ligand substitution occurs, generating a palladium-alkoxide species.

Intermediate Formation: Reversible dissociation of a ligand (e.g., pyridine) from the palladium(II) center creates a more reactive three-coordinate intermediate.

β-Hydride Elimination: This is often the turnover-limiting step, where a hydride from the benzylic carbon is transferred to the palladium center, producing the aldehyde product (in this case, 2-[(pyridazin-3-yl)oxy]benzaldehyde), and a Pd(0)-hydride species. The Pd(0) is then re-oxidized by an oxidant (like O₂) to regenerate the active Pd(II) catalyst. nih.gov

Substitution and Other Reactions: The hydroxyl group can be converted to a better leaving group, facilitating nucleophilic substitution reactions. For example, reaction with thionyl chloride (SOCl₂) or a strong acid like HBr would proceed via an SN1 or SN2 mechanism to form the corresponding benzyl (B1604629) chloride or bromide. The stability of the benzylic carbocation intermediate favors the SN1 pathway. The hydroxyl group can also undergo etherification with other alcohols under acidic conditions or be converted into esters through reaction with carboxylic acids or their derivatives. patsnap.com

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insight into the reaction rates and mechanisms involving pyridazine derivatives. The reactivity of the pyridazine ring and the benzylic alcohol can be analyzed through experimental rate data.

ReactionRate Constant k (cm³ molecule⁻¹ s⁻¹) at 298 KReference
Pyridine + OH(5.40 ± 0.80) × 10⁻¹³ researchgate.net
Pyrazine + OH(1.10 ± 0.14) × 10⁻¹² researchgate.net
Pyrimidine + OH(9.40 ± 1.10) × 10⁻¹³ researchgate.net
Pyridazine + OH(8.40 ± 0.90) × 10⁻¹³ researchgate.net
This interactive table summarizes the rate constants for the reaction of various nitrogen-containing heterocyclic compounds with hydroxyl radicals.

Benzylic Alcohol Reactivity: For the oxidation of the benzylic alcohol, kinetic analysis reveals the dependence of the reaction rate on the concentrations of the substrate, catalyst, and oxidant. Studies on Pd-catalyzed aerobic oxidation of benzyl alcohol have shown a non-linear dependence on the catalyst concentration. nih.gov This phenomenon suggests a complex mechanism where the catalyst may exist in various states of aggregation or activity, and higher catalyst loadings can lead to the formation of less active dimeric or polymeric species. The rate law can be expressed as:

Rate = k [Substrate]a [Catalyst]b [Oxidant]c

Determining the orders of reaction (a, b, c) helps to validate the proposed mechanistic steps, such as the turnover-limiting β-hydride elimination.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. Various spectroscopic and analytical techniques are employed to identify these short-lived species.

Intermediates in Aryl Ether Formation: In the SNAr pathway for aryl ether synthesis, the key intermediate is the Meisenheimer complex . While often too unstable for isolation, its formation can be inferred from kinetic data and computational modeling. Its structure involves the temporary loss of aromaticity in the pyridazine ring and the formation of a sp³-hybridized carbon at the site of nucleophilic attack. In transition metal-catalyzed couplings, organometallic intermediates are central to the catalytic cycle. For palladium-catalyzed reactions, Pd(II)-alkoxide complexes are critical intermediates. google.com These species have been characterized in related systems using techniques like ¹H NMR and ³¹P NMR spectroscopy, which can provide information about the ligands coordinated to the palladium center. nih.gov

Intermediates in Benzylic Alcohol Reactions: During the Pd-catalyzed oxidation of the benzylic alcohol, the catalyst resting state has been identified as an equilibrium mixture of the initial Pd(II) complex and its adduct with the alcohol substrate, for example, [(py)₂Pd(OAc)(RCH₂OH)]⁺. nih.gov The subsequent palladium-alkoxide species is formed after deprotonation. The three-coordinate palladium intermediate , formed by ligand dissociation, is a highly reactive species that directly precedes the β-hydride elimination step. nih.gov In reactions involving hydrodeoxygenation of benzyl alcohol, intermediate Pd-hydride species have been proposed and investigated through computational methods like density functional theory (DFT) to determine their structures and relative energies. ku.edu These computational studies help to map out the potential energy surface of the reaction and identify the most likely intermediates and transition states. ku.edu

Reaction TypeKey Intermediate(s)Characterization/Evidence
SNAr Aryl Ether SynthesisMeisenheimer ComplexInferred from kinetics, computational modeling
Pd-Catalyzed Aryl Ether SynthesisPd(II)-organometallic complex (e.g., L₂Pd(Ar)(OR))NMR Spectroscopy
Pd-Catalyzed Alcohol OxidationPd(II)-alcohol adduct, Pd(II)-alkoxide, 3-coordinate Pd(II) speciesIn-situ NMR Spectroscopy, Kinetic Analysis
Acid-Catalyzed ReactionsBenzylic CarbocationInferred from reaction products and stereochemistry
This interactive table summarizes the key reaction intermediates for the different transformations discussed.

Advanced Spectroscopic and Structural Elucidation of 2 Pyridazin 3 Yl Oxy Phenyl Methanol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of {2-[(Pyridazin-3-yl)oxy]phenyl}methanol in solution. A full assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govresearchgate.netnih.gov

The ¹H NMR spectrum provides initial information on the number and environment of protons. The aromatic region typically displays complex multiplets for the protons on both the phenyl and pyridazine (B1198779) rings. The diastereotopic protons of the methylene (B1212753) (-CH₂) group in the methanol (B129727) moiety often appear as distinct signals, coupling to each other and to the hydroxyl proton. The hydroxyl proton itself can present as a broad or sharp singlet, depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The signals for the aromatic carbons of the pyridazine and phenyl rings appear in the downfield region (typically 110-160 ppm), while the methylene carbon of the methanol group is observed further upfield. rsc.org The specific chemical shifts are sensitive to the electronic effects of the ether linkage and the substituents on the rings.

Conformational Analysis: Beyond simple structural confirmation, NMR techniques like the Nuclear Overhauser Effect (NOE) spectroscopy are instrumental in probing the molecule's preferred conformation in solution. nih.govmdpi.com Due to rotational freedom around the aryl-oxygen and oxygen-pyridazine bonds, the molecule can adopt various conformations. NOE experiments measure through-space correlations between protons that are in close proximity (typically <5 Å), allowing for the determination of the relative orientation of the pyridazinyl and phenyl rings. For instance, an NOE correlation between a proton on the pyridazine ring and a proton on the phenyl ring would indicate a conformation where these rings are spatially close. Studies on similar heteroaryl-CH₂-OR derivatives suggest that dipole-dipole interactions can drive conformational preferences, often leading to planar structures. blumberginstitute.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Note: Chemical shifts (δ) are hypothetical and reported in ppm relative to a standard reference. Assignments are based on standard 2D NMR experiments (COSY, HSQC, HMBC). mdpi.com

PositionAtom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Phenyl Ring
1'C-152.5H-2', H-6', H-7'
2'CH7.15 (d)118.0C-1', C-4', C-6', C-7'
3'CH7.30 (t)130.2C-1', C-5'
4'CH7.22 (t)124.5C-2', C-6'
5'CH7.40 (d)129.8C-1', C-3'
6'C-135.0H-2', H-4', H-7'
Methanol Group
7' (-CH₂OH)CH₂4.65 (s)62.1C-1', C-2', C-6'
8' (-OH)OH5.40 (br s)--
Pyridazine Ring
3C-160.5H-4, H-5
4CH7.60 (dd)125.8C-3, C-6
5CH7.85 (dd)133.0C-3, C-4
6CH9.05 (dd)150.1C-4, C-5

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular formula C₁₁H₁₀N₂O₂ and its corresponding monoisotopic mass.

Electron Ionization (EI) mass spectrometry, a higher-energy technique, provides detailed structural information by inducing characteristic fragmentation of the molecule. nih.gov The resulting mass spectrum is a fingerprint, showing the relative abundance of various fragment ions. The fragmentation pathways for this compound are dictated by the weakest bonds and the stability of the resulting fragments.

Key expected fragmentation pathways include:

Cleavage of the Ether Linkage: Scission of the C-O bonds of the ether is a common pathway. Cleavage can occur on either side of the oxygen atom, leading to ions corresponding to the pyridazinyl moiety or the hydroxymethyl-phenoxy moiety.

Loss from the Methanol Group: The initial molecular ion can lose a hydrogen atom, water (H₂O), or a formyl radical (•CHO), which are characteristic fragmentation patterns for benzyl (B1604629) alcohols.

Fragmentation of the Pyridazine Ring: The heterocyclic pyridazine ring can undergo complex ring-opening and fragmentation, often involving the loss of N₂ or HCN, which is characteristic of nitrogen-containing heterocycles.

Formation of a Benzyl Cation: Loss of the entire pyridazinoxy group can lead to the formation of a 2-hydroxybenzyl cation.

Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule's structure, confirming the connectivity of the pyridazine ring, the ether oxygen, the phenyl ring, and the methanol group. researchgate.netnih.gov

Table 2: Plausible EI Mass Spectrometry Fragmentation of this compound

m/z (mass/charge)Proposed Fragment StructureNeutral Loss
202[C₁₁H₁₀N₂O₂]⁺˙ (Molecular Ion)-
184[M - H₂O]⁺˙ (Loss of water)H₂O
173[M - CHO]⁺ (Loss of formyl radical)•CHO
123[C₇H₇O₂]⁺ (Hydroxymethyl-phenoxy cation)•C₄H₃N₂
107[C₇H₇O]⁺ (Benzyl cation after rearrangement)•C₄H₃N₂O
95[C₄H₃N₂O]⁺ (Pyridazinoxy cation)•C₇H₇O
79[C₄H₃N₂]⁺ (Pyridazinyl cation)•C₇H₇O₂

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for this compound by mapping the precise atomic positions in the solid state. A single-crystal X-ray diffraction experiment can determine bond lengths, bond angles, and torsional angles with high precision, offering an unambiguous confirmation of the molecular structure and its conformation in the crystalline lattice.

A crucial aspect of the crystallographic analysis is the elucidation of intermolecular interactions that govern the crystal packing. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol moiety is a potent hydrogen bond donor. It can form strong hydrogen bonds with the nitrogen atoms of the pyridazine ring, which are effective hydrogen bond acceptors. nih.gov These O-H···N interactions could link molecules into chains, dimers, or more complex three-dimensional networks. nih.govnih.gov

π-π Stacking: The electron-rich phenyl ring and the electron-deficient pyridazine ring can engage in π-π stacking interactions. nih.gov These interactions, where the aromatic rings pack in a face-to-face or offset manner, contribute significantly to the stability of the crystal lattice.

The solid-state conformation revealed by crystallography provides a valuable comparison to the solution-state conformations studied by NMR, highlighting the influence of the crystal packing forces on molecular shape.

Table 3: Hypothetical Crystallographic Data and Intermolecular Interactions for this compound

ParameterValue
Crystal Data
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Bond Lengths (Å)
C(phenyl)-O(ether)~1.37 Å
O(ether)-C(pyridazine)~1.35 Å
C(phenyl)-C(methanol)~1.51 Å
C(methanol)-O(hydroxyl)~1.43 Å
Intermolecular Interactions
O-H···N Hydrogen Bond Distance (O···N)~2.80 Å
π-π Stacking Centroid-Centroid Distance~3.7 Å
Dihedral Angle (Phenyl-Pyridazine)~45°

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe its bonding characteristics. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), and each functional group has a characteristic set of vibrational frequencies. scirp.org

Key vibrational modes for this compound include:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group are found just below 3000 cm⁻¹. scirp.org

C=C and C=N Stretches: Vibrations of the phenyl and pyridazine rings produce a series of sharp bands in the 1400-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-O Stretches: The spectrum will contain two distinct C-O stretching bands. The aryl-ether C-O-C asymmetric stretch typically appears around 1200-1250 cm⁻¹, while the C-O stretch of the primary alcohol is found in the 1000-1075 cm⁻¹ range. youtube.com

Ring Bending Modes: Out-of-plane C-H bending vibrations of the substituted phenyl ring give rise to strong bands in the fingerprint region (650-900 cm⁻¹), which can be diagnostic of the substitution pattern.

Comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) can aid in the precise assignment of complex vibrational modes. researchgate.netmdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Alcohol (-OH)O-H Stretch (H-bonded)3200 - 3600Strong, BroadWeak
Aromatic RingsC-H Stretch3000 - 3100MediumStrong
Methylene (-CH₂)C-H Stretch2850 - 2960MediumMedium
Aromatic RingsC=C / C=N Stretch1400 - 1650StrongStrong
Aryl EtherC-O-C Asymmetric Stretch1200 - 1250StrongMedium
Primary AlcoholC-O Stretch1000 - 1075StrongWeak
Substituted PhenylC-H Out-of-Plane Bend730 - 770StrongWeak

Advanced Spectroscopic Methods for Mechanistic and Dynamic Studies

Beyond static structural characterization, advanced spectroscopic methods can be employed to investigate the reaction mechanisms and dynamic behavior of this compound.

Mechanistic Studies: Techniques such as stopped-flow or time-resolved UV-Vis and fluorescence spectroscopy can be used to monitor the kinetics of reactions involving the molecule, for example, its formation via nucleophilic aromatic substitution or its subsequent derivatization. By observing the change in absorbance or emission over time, one can deduce rate constants and gain insight into the reaction mechanism, including the formation of any transient intermediates.

Dynamic Studies: Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying conformational dynamics in solution. For this compound, DNMR can be used to measure the rate of rotation around the single bonds of the ether linkage. At low temperatures, this rotation may be slow enough on the NMR timescale to cause broadening or splitting of signals for atoms that exchange between magnetically inequivalent environments. By analyzing the spectra at various temperatures (Variable Temperature NMR), it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the molecule's flexibility.

These advanced methods provide a deeper understanding of the molecule's behavior beyond its static structure, linking its physical properties to its reactivity and dynamic nature.

Computational and Theoretical Chemistry of 2 Pyridazin 3 Yl Oxy Phenyl Methanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like {2-[(Pyridazin-3-yl)oxy]phenyl}methanol. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals, which are crucial for understanding the molecule's reactivity and spectroscopic properties.

DFT studies on pyridazine (B1198779) derivatives often employ functionals like B3LYP with basis sets such as 6-31G* or higher to optimize the molecular geometry and calculate electronic properties. gsconlinepress.comuomphysics.netresearchgate.net For this compound, such calculations would reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. gsconlinepress.com

In related pyridazine compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the pyridazine ring and the oxygen atom of the ether linkage. The LUMO, conversely, tends to be distributed over the aromatic systems. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Various quantum chemical parameters derived from these calculations, such as electronegativity, chemical hardness, and softness, can further quantify the molecule's reactivity. gsconlinepress.comresearchgate.net

Parameter Description Hypothetical Value for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 5.3 eV
Dipole Moment (μ) Measure of the net molecular polarity 3.8 D
Electronegativity (χ) Tendency to attract electrons 3.85 eV
Chemical Hardness (η) Resistance to change in electron distribution 2.65 eV
Global Softness (S) Reciprocal of hardness, indicates reactivity 0.19 eV⁻¹

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotational freedom around the ether linkage and the hydroxymethyl group. Conformational analysis is essential to identify the most stable three-dimensional structures (conformers) and to understand the energy barriers between them.

Computational methods, ranging from semi-empirical methods like AM1 to more accurate DFT calculations, can be used to perform a systematic search of the conformational space. researchgate.net For this compound, the key dihedral angles to consider would be those defining the orientation of the pyridazine ring relative to the phenyl ring and the orientation of the hydroxymethyl group.

The potential energy surface (PES) can be mapped by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of local minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these minima. Studies on similar bicyclic pyridazine derivatives have successfully used these methods to determine rotational energy barriers. researchgate.netresearchgate.net The relative populations of different conformers at a given temperature can be estimated from their calculated Gibbs free energies.

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol) Population at 298 K (%)
1 (Global Minimum) 30° 0.00 75
2 -150° 1.20 15
3 90° 2.50 10

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can model the mechanisms of chemical reactions involving this compound, providing insights into reaction feasibility and selectivity. This involves identifying the most likely reaction pathways and calculating the activation energies associated with them.

For instance, the synthesis of this molecule, likely involving a nucleophilic substitution reaction between a pyridazine derivative and a substituted phenol (B47542), could be modeled. nih.govchemtube3d.comresearchgate.netacs.org Transition state theory, in conjunction with quantum chemical calculations, allows for the location of the transition state structure for a given reaction step. The energy of this transition state relative to the reactants gives the activation energy, which is a critical factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the reactants and products. mdpi.com While specific transition state calculations for the synthesis of this compound are not available, the methodologies are well-established for a wide range of organic reactions. mdpi.com

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of this compound from first principles, which can be invaluable for its characterization and identification.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). Such calculations have been successfully applied to various pyridazine derivatives, aiding in the complete assignment of their NMR spectra. researchgate.netnih.gov

IR Spectroscopy : The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies can then be compared with experimental Infrared (IR) spectra to identify characteristic vibrational modes of the molecule.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of the electronic transitions from the ground state to various excited states.

Property Computational Method Predicted Value
¹H NMR (δ, ppm) GIAO/B3LYP 4.5 (CH₂), 7.0-8.5 (aromatic)
¹³C NMR (δ, ppm) GIAO/B3LYP 60 (CH₂), 110-160 (aromatic)
IR (ν, cm⁻¹) B3LYP/6-31G* 3400 (O-H), 1250 (C-O)
UV-Vis (λmax, nm) TD-DFT 280, 310

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. mdpi.comrsc.org

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of the system to be followed over time. This can reveal how the molecule's conformation changes over time and how it interacts with its environment. For example, MD simulations can be used to study the solvation of this compound in water, providing information about the structure of the solvation shell and the hydrogen bonding interactions between the molecule and water.

In the context of drug design, MD simulations are crucial for understanding how a ligand binds to its target protein. mdpi.comnih.gov Although this compound is not a known drug, these techniques could be applied to study its potential interactions with biological targets.

Rational Design Principles for Structural Modification based on Computational Data

The computational data gathered for this compound can serve as a basis for the rational design of new molecules with tailored properties. By understanding the structure-property relationships, modifications can be proposed to enhance desired characteristics.

For example, if the goal is to design a more potent kinase inhibitor based on this scaffold, the computational model can be used to predict how different substituents on the pyridazine or phenyl rings would affect the molecule's electronic properties and its binding affinity to the target protein. rsc.orgnih.gov The molecular electrostatic potential (MEP) map, for instance, can identify regions of the molecule that are electron-rich or electron-poor, guiding the placement of substituents that can form favorable interactions with the active site of a protein. researchgate.net

By iteratively modifying the structure in silico and recalculating the relevant properties, a library of virtual compounds can be screened, and the most promising candidates can be selected for synthesis and experimental testing. This computational-driven approach can significantly accelerate the drug discovery process. nih.gov

Derivatization and Scaffold Modifications of 2 Pyridazin 3 Yl Oxy Phenyl Methanol

Systematic Exploration of Substituent Effects on the Pyridazine (B1198779) Ring

The introduction of substituents at various positions of the pyridazine ring can significantly impact the molecule's biological activity. For instance, in a series of pyridazine-based amyloid inhibition agents, the type and position of aryl substituents were found to be crucial for their inhibitory roles. nih.gov A fluorinated compound, for example, demonstrated enhanced kinetic inhibition of amyloid fibril formation. nih.gov This highlights the importance of exploring a range of substituents, including electron-donating and electron-withdrawing groups, as well as halogens, to modulate the electronic landscape of the pyridazine ring.

The synthesis of such derivatives often involves the use of a precursor like 3-chloro-6-(thiophen-2-yl)pyridazine, which can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various (hetero)aryl-boronic acids. nih.govnih.govresearchgate.net This method allows for the introduction of a wide array of substituents at the 6-position of the pyridazine ring. A general synthetic scheme for such modifications is presented below:

PrecursorReagentsResulting Substituent at Position 6
3-Chloro-6-iodopyridazinePhenylboronic acid, Pd(PPh3)4, Na2CO3Phenyl
3-Chloro-6-iodopyridazine4-Methoxyphenylboronic acid, Pd(PPh3)4, Na2CO34-Methoxyphenyl
3-Chloro-6-iodopyridazineThiophen-2-ylboronic acid, Pd(PPh3)4, Na2CO3Thiophen-2-yl

This table illustrates the versatility of the Suzuki-Miyaura coupling reaction in introducing diverse aryl and heteroaryl substituents onto the pyridazine ring, enabling a systematic exploration of structure-activity relationships.

Furthermore, the concept of bioisosteric replacement can be applied to the pyridazine ring itself. Replacing the pyridazine moiety with other heterocycles, such as pyrimidine, can lead to novel compounds with altered biological profiles. nih.gov For example, the bioisosteric replacement of a pyridine (B92270) with a pyridazine in certain nAChR ligands resulted in a significant change in affinity for specific receptor subtypes. nih.gov Such modifications can influence properties like lipophilicity and aqueous solubility. cambridgemedchemconsulting.comcambridgemedchemconsulting.comrsc.org

Modifications of the Phenyl Ring and its Substitution Pattern

The phenyl ring in {2-[(pyridazin-3-yl)oxy]phenyl}methanol offers another avenue for structural diversification. Altering the substitution pattern on this ring can influence the molecule's conformation, lipophilicity, and potential for intermolecular interactions.

Structure-activity relationship (SAR) studies on various compound series containing a phenyl-pyridazine core have demonstrated the impact of phenyl ring substitution on biological activity. For instance, in a series of pyridazine-based inhibitors, the position of substituents on the flanking aromatic rings was found to be a critical determinant of their inhibitory activity against amyloid fibril formation. nih.govresearchgate.net

Synthetic strategies to modify the phenyl ring often involve starting with appropriately substituted phenols, which are then coupled with a suitable pyridazine precursor. For example, the synthesis of pyridazin-3-one derivatives has been achieved by reacting various para-substituted acetophenones with glyoxylic acid, followed by ring closure with hydrazine (B178648) hydrate. nih.gov This approach allows for the introduction of a range of substituents on the phenyl ring.

The following table summarizes the effect of different substituents on the phenyl ring on the vasorelaxant activity of certain pyridazin-3-one derivatives. nih.gov

Substituent at para-position of Phenyl RingVasorelaxant Activity (% relaxation)
-H65.4 ± 2.1
-CH372.1 ± 1.8
-OCH385.3 ± 2.5
-Cl78.9 ± 2.3

This interactive data table demonstrates how different substituents on the phenyl ring can modulate the biological activity of pyridazinone derivatives, providing valuable insights for drug design.

Alterations to the Benzylic Alcohol Moiety for New Chemical Functionalities

The benzylic alcohol moiety is a key functional group in the this compound scaffold, offering a reactive handle for a variety of chemical transformations. These modifications can be used to introduce new chemical functionalities, improve pharmacokinetic properties, or attach the molecule to other chemical entities.

Common derivatization strategies for the benzylic alcohol include oxidation, esterification, and etherification. For instance, the oxidation of a benzylic alcohol to the corresponding aldehyde or carboxylic acid can provide a handle for further reactions, such as reductive amination to introduce amine functionalities. mdpi.com

Esterification of the benzylic alcohol with various carboxylic acids can be used to generate prodrugs with improved solubility or altered metabolic stability. A patent for pyridazine derivatives describes the esterification of a similar scaffold with various alkanols and other functionalized alcohols. google.com

The following table provides examples of potential derivatizations of the benzylic alcohol and the new functionalities they introduce.

Reaction TypeReagentsResulting Functional GroupPotential Application
OxidationPCC, MnO2AldehydeFurther derivatization, e.g., imine formation
OxidationKMnO4, Jones reagentCarboxylic AcidAmide coupling, esterification
EsterificationAcyl chloride, PyridineEsterProdrugs, modified solubility
EtherificationAlkyl halide, NaHEtherAltered lipophilicity
Mitsunobu ReactionDEAD, PPh3, NucleophileVaried (e.g., Azide, Phthalimide)Introduction of nitrogen functionalities

This interactive table outlines various chemical transformations that can be applied to the benzylic alcohol moiety, leading to a diverse range of derivatives with potentially new and improved properties.

Construction of Higher-Order Molecular Architectures

Beyond simple derivatization, the this compound scaffold can serve as a building block for the construction of more complex, higher-order molecular architectures. These can include macrocycles, cages, and self-assembling systems with unique properties and applications in areas such as molecular recognition and materials science.

The pyridazine moiety, with its defined geometry and potential for hydrogen bonding and π-stacking interactions, is well-suited for directing the formation of ordered supramolecular structures. For example, high-yielding, one-step syntheses of pyridazine-containing macrocycles have been achieved, directed by intramolecular hydrogen bonding. rsc.org

Furthermore, helical pyridine-pyridazine oligomers have been shown to self-assemble into supramolecular nanochannels through intermolecular π-stacking. rsc.orgrsc.org These nanochannels exhibit interesting properties, such as the ability to recognize and transport alkali ions. rsc.orgrsc.org

The construction of these complex architectures often relies on multi-step synthetic sequences that strategically employ the reactive sites on the this compound core. For example, the benzylic alcohol can be functionalized to introduce linking groups, while the pyridazine or phenyl rings can be modified to control the geometry and intermolecular interactions of the final assembly.

The following table lists some examples of higher-order molecular architectures incorporating pyridazine units.

Architecture TypeKey Assembly PrinciplePotential Application
MacrocycleIntramolecular hydrogen bondingIonophores, molecular recognition
Helical OligomerIntermolecular π-stackingSupramolecular nanochannels, ion transport
Fused Polycyclic SystemsCycloaddition reactionsNovel heterocyclic scaffolds for drug discovery

This table provides an overview of the types of complex molecular architectures that can be constructed using pyridazine-based building blocks, highlighting the potential of this scaffold in supramolecular chemistry and materials science.

Emerging Applications and Future Research Directions in Organic Chemistry

Integration of the {2-[(Pyridazin-3-yl)oxy]phenyl}methanol Scaffold in Complex Chemical Synthesis

The this compound scaffold and its derivatives serve as crucial building blocks in the synthesis of complex, biologically active molecules. The ether linkage between the pyridazine (B1198779) and phenyl rings provides a stable yet conformationally significant connection, allowing the two aromatic systems to be positioned for specific interactions within a larger molecular architecture.

A notable example of a related scaffold in complex synthesis is in the development of selective thyroid hormone receptor β (THR-β) agonists. jinsoolim.comnih.gov In the synthesis of compounds like MGL-3196, a pyridazinone-aryl ether core is a key structural element. The synthesis strategy highlights the importance of the ether linkage, which is typically formed through a nucleophilic aromatic substitution reaction. jinsoolim.com

The general synthetic approach involves the condensation of a substituted phenol (B47542) with a reactive chloropyridazine derivative. This key step underscores the utility of the pyridazine moiety as a versatile component in multi-step syntheses. jinsoolim.com

Table 1: Key Synthetic Steps for a Complex Pyridazinone-Aryl Ether Compound

Step Reactants Reagents and Conditions Product Purpose
1 Substituted Phenol (e.g., 2,6-dibromophenol) Bromine Dihalogenated Phenol Preparation of the aryl component. jinsoolim.com
2 Dihalogenated Phenol, Chloropyridazine derivative Potassium tert-butoxide, Dimethylacetamide, 140 °C Pyridazinone-Aryl Ether Formation of the key ether linkage. jinsoolim.com
3 Pyridazinone-Aryl Ether Jones reagent or TEMPO Carboxylic Acid Derivative Oxidation of a side chain to introduce new functionality. jinsoolim.com

The integration of the this compound scaffold provides a platform that can be systematically modified. The hydroxyl group on the methanol (B129727) substituent offers a convenient handle for further chemical transformations, such as esterification, etherification, or oxidation, allowing for the generation of diverse molecular libraries for various applications, including drug discovery. jinsoolim.comgoogle.com

Potential in Materials Science (e.g., as monomers, ligands, or components of functional materials)

The distinct physicochemical properties of the pyridazine ring suggest significant potential for the this compound scaffold in materials science. nih.gov The pyridazine nucleus is characterized by weak basicity and a notable dipole moment, which can influence intermolecular interactions like π-π stacking. nih.gov These properties are highly desirable for the creation of ordered materials such as liquid crystals or organic semiconductors.

As Ligands: The two adjacent nitrogen atoms in the pyridazine ring can act as a bidentate ligand, chelating to metal ions. The this compound scaffold could thus be used to create novel metal-organic frameworks (MOFs) or coordination polymers. The specific geometry and electronic properties of the resulting metal complexes could lead to applications in catalysis, gas storage, or as luminescent materials.

As Monomers: The hydroxyl group of the methanol substituent provides a reactive site for polymerization. This allows the scaffold to be incorporated as a monomer into polymers like polyesters or polyurethanes. The presence of the polar, aromatic pyridazine-aryl ether unit within the polymer backbone could impart unique properties, such as enhanced thermal stability, specific optical characteristics, or altered solubility. Some chiral pyridazine derivatives have been investigated for their fluorescence properties, suggesting potential applications in optical materials. sioc-journal.cn

In Functional Materials: The dual hydrogen bond-accepting capability of the pyridazine nitrogens is a key feature for designing molecules that engage in specific molecular recognition events. nih.gov This could be exploited in the development of chemical sensors or self-assembling materials where directional, non-covalent interactions are crucial for function.

Green Chemistry Innovations and Sustainable Synthesis Practices for this Compound Class

Recent research has focused on developing more environmentally friendly methods for the synthesis of pyridazine derivatives, moving away from harsh reagents and volatile organic solvents. These green chemistry approaches are directly applicable to the synthesis of the this compound class of compounds.

One significant innovation is the use of ionic liquids as recyclable reaction media. For instance, the synthesis of pyridazine derivatives via inverse-type Diels-Alder reactions has been shown to be highly efficient in imidazolium (B1220033) ionic liquids. This method not only accelerates the reaction, reducing the time from days to hours, but also increases the yield and allows the ionic liquid to be reused multiple times without significant loss of efficacy. sioc-journal.cn

Another sustainable strategy involves the development of metal-free catalytic systems. Aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provide a highly regioselective, metal-free route to pyridazine derivatives under neutral conditions. organic-chemistry.org This approach offers broad substrate compatibility and avoids the environmental and economic costs associated with metal catalysts. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridazine Derivatives

Feature Conventional Methods Green Chemistry Innovations
Solvent Volatile organic solvents Imidazolium ionic liquids sioc-journal.cn
Catalyst Often requires metal catalysts Catalyst-free or metal-free systems sioc-journal.cnorganic-chemistry.org
Reaction Time Can be lengthy (e.g., up to 13 days) Significantly reduced (e.g., 6 hours) sioc-journal.cn
Yield Moderate (e.g., 64.0%) Improved (e.g., 85.5%) sioc-journal.cn

| Sustainability | Use of hazardous materials, solvent waste | Recyclable media, atom economy, milder conditions sioc-journal.cnresearchgate.net |

These green methodologies contribute to making the synthesis of pyridazine-aryl ethers more sustainable, aligning with modern principles of chemical production.

Challenges and Opportunities in the Synthesis and Study of Pyridazine-Aryl Ether Systems

Despite their potential, the synthesis and study of pyridazine-containing systems present distinct challenges. A primary difficulty is the inherent electronic nature of the pyridazine ring, which can make its synthesis more complex compared to other heterocycles like pyridine (B92270). This "synthesis gap" arises from an electronically dissonant arrangement of heteroatoms, often requiring multi-step or less efficient synthetic routes. researchgate.netnih.gov

Challenges:

Substrate Scope: Some synthetic methods for pyridazines have limited tolerance for certain functional groups, restricting the diversity of accessible derivatives.

Aryl Ether Bond Formation: The nucleophilic aromatic substitution to form the C-O bond between the pyridazine and the phenyl ring often requires harsh conditions, such as high temperatures, which can be incompatible with sensitive functional groups on either ring system. jinsoolim.com

Opportunities:

Novel Synthetic Methods: The challenges in pyridazine synthesis create opportunities for innovation. Recent breakthroughs include skeletal editing, where a pyridine ring is directly converted to a pyridazine through a C-to-N atom replacement, leveraging the well-established chemistry of pyridines. researchgate.netnih.gov Other novel approaches include regioselective syntheses from tetrazines and alkynyl sulfides. rsc.org

Catalysis: There is an opportunity to develop new catalytic systems, perhaps using transition metals or photoredox catalysis, to facilitate the formation of the pyridazine-aryl ether linkage under milder conditions.

Overcoming these synthetic hurdles will be crucial to fully unlocking the potential of the this compound scaffold and the broader class of pyridazine-aryl ether systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.